(2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid
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Overview
Description
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .
Chemical Reactions Analysis
Boronic acids can act as electrophiles and be attacked by nucleophilic groups . The addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Physical And Chemical Properties Analysis
The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported here show that it has a surprisingly small A-value (0.42 kcal/mol; cf. Me is 1.7, OH is 0.87) . The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .
Scientific Research Applications
Binding Interaction with Sugars
- Binding Interaction with Sugars: A study by Bhavya et al. (2016) investigated the binding interaction of a similar compound, 2-methoxy-5-fluoro phenyl boronic acid, with various sugars. This study highlights the compound's potential for applications in glucose sensing due to its ability to bind with sugars in an aqueous medium (Bhavya et al., 2016).
Fluorescence Quenching Studies
- Fluorescence Quenching Studies: Research by Geethanjali et al. (2015) focused on the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in various alcohols. This study is relevant for understanding the photophysical properties of these compounds (Geethanjali et al., 2015).
Radioligand Synthesis for GABA Receptor
- Radioligand Synthesis for GABA Receptor: Vos and Slegers (1994) described the synthesis of a compound structurally similar to (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid, which could potentially act as a radioligand for the GABA receptor in the brain. This indicates potential applications in neuroimaging and brain research (Vos & Slegers, 1994).
Multifunctional Compounds Study
- Multifunctional Compounds Study: A study by Zhang et al. (2017) on closely related compounds with boronic acid groups highlights their significance in medicinal chemistry, agriculture, and industrial chemistry, demonstrating the versatility of these compounds (Zhang et al., 2017).
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The pharmacokinetics of boronic acids and their esters, such as this compound, are influenced by their susceptibility to hydrolysis . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH , which could impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The (2-Fluoro-5-((methyl(phenyl)amino)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound interacts with various enzymes and proteins during this process .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them important to organic synthesis .
Properties
IUPAC Name |
[2-fluoro-5-[(N-methylanilino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BFNO2/c1-17(12-5-3-2-4-6-12)10-11-7-8-14(16)13(9-11)15(18)19/h2-9,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOIVXBOXYBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN(C)C2=CC=CC=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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